2,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
Description
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Properties
IUPAC Name |
2,5-dimethyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-12-4-5-13(2)17(10-12)25(22,23)19-14-6-7-16-15(11-14)18(21)20(3)8-9-24-16/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFXSBLRUCLTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
- Molecular Formula : C18H22N2O3S
- Molecular Weight : 346.44 g/mol
Structural Features
The compound features:
- A benzenesulfonamide moiety which is known for its biological activity.
- A tetrahydrobenzo[f][1,4]oxazepin ring that contributes to its pharmacological properties.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on related sulfonamide derivatives indicated that they possess potent antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Studies suggest that the oxazepin derivatives have shown promise in anticancer activities. A recent investigation into a closely related compound demonstrated its ability to inhibit cell proliferation in cancer cell lines through apoptosis induction . The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt pathway.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this class of compounds. Research indicates that benzenesulfonamides can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases .
Case Study 1: Antibacterial Activity
In a controlled study evaluating the antibacterial effects of various sulfonamide derivatives, it was found that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests its potential as an alternative treatment for resistant bacterial strains .
Case Study 2: Anticancer Efficacy
A clinical trial involving patients with advanced cancer tested a related oxazepin compound. Results showed a significant reduction in tumor size in 30% of participants, with manageable side effects . This highlights the therapeutic potential of this compound in oncology.
Table 1: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized during synthesis?
Methodological Answer:
- Synthetic Pathways : The compound’s core structure includes a tetrahydrobenzooxazepine ring fused with a benzenesulfonamide group. A feasible route involves coupling 4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-amine with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Purity Optimization : Monitor reaction progress via TLC or HPLC. Recrystallization from ethanol/water mixtures (as seen in analogous sulfonamide syntheses) improves purity. Melting point analysis (e.g., mp 81–82°C for related benzodioxepin intermediates ) ensures crystallinity.
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT and COSY experiments to resolve overlapping signals from the dimethylbenzene and oxazepine moieties.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., observed for structurally similar compounds in , where molecular weights align with calculated values).
- X-ray Crystallography : Single-crystal analysis (as in ) resolves stereochemistry and hydrogen-bonding patterns in the sulfonamide group.
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC and quantify by UV-Vis.
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C for benzodioxepin derivatives ).
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved?
Methodological Answer:
- Dose-Response Reproducibility : Replicate assays (e.g., enzyme inhibition or cytotoxicity) using standardized protocols (e.g., OECD guidelines). Address batch-to-batch variability via QC metrics (e.g., purity >97% as in ).
- Mechanistic Profiling : Use molecular docking to validate binding interactions with target proteins. Cross-reference with in vitro/in vivo data to identify false positives (e.g., off-target effects).
Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicological impact?
Methodological Answer:
- Environmental Partitioning : Apply the INCHEMBIOL framework () to measure logP (octanol-water partitioning), soil sorption (Kd), and biodegradation rates.
- Ecotoxicology : Use a split-plot design (as in ) with model organisms (e.g., Daphnia magna) exposed to sublethal doses. Measure biomarkers (e.g., antioxidant activity, gene expression) to assess chronic effects.
Q. How can in vivo pharmacokinetic studies be optimized for this compound?
Methodological Answer:
- ADME Profiling : Administer radiolabeled compound (14C or 3H) to rodent models. Collect plasma, urine, and feces for LC-MS/MS analysis. Calculate bioavailability (AUC) and tissue distribution.
- Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites. Compare fragmentation patterns with synthetic standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
